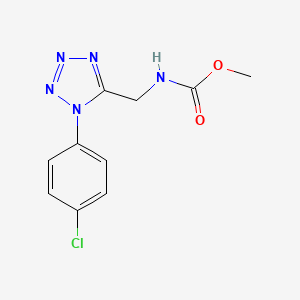
metil ((1-(4-clorofenil)-1H-tetrazol-5-il)metil)carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a carbamate moiety. It is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the formulation of pesticides and fungicides for agricultural use.
Mecanismo De Acción
Target of Action
The primary target of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate, also known as pyraclostrobin , is the mitochondrial respiration of fungi . It belongs to the strobilurin group of fungicides , which are known for their broad-spectrum control against a wide range of fungal pathogens .
Mode of Action
Pyraclostrobin acts by inhibiting mitochondrial respiration in fungi . It achieves this by blocking electron transfer within the respiratory chain . This disruption of the respiratory chain leads to the cessation of important cellular biochemical processes, ultimately resulting in the halt of fungal growth .
Biochemical Pathways
The inhibition of mitochondrial respiration disrupts several key biochemical pathways within the fungal cells . The blockage of electron transfer within the respiratory chain leads to a severe disruption of cellular biochemical processes . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively stopping their proliferation .
Pharmacokinetics
After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin in rats proceeds through three main pathways .
Result of Action
The result of pyraclostrobin’s action is the effective control of major plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres . By inhibiting mitochondrial respiration, pyraclostrobin prevents these fungi from growing and reproducing, thereby protecting crops from disease .
Action Environment
The action of pyraclostrobin can be influenced by environmental factors. For example, its efficacy and stability can be affected by factors such as temperature, humidity, and pH . Pyraclostrobin is known for its excellent rainfastness, meaning it adheres strongly to plant surfaces and maintains its protective effects even after rainfall or irrigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Carbamoylation: The resulting tetrazole derivative is then reacted with methyl isocyanate to form the carbamate ester. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products where the chlorine atom is replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Pyraclostrobin: A fungicide with a similar carbamate ester structure, used to control plant pathogens.
Carbaryl: Another carbamate insecticide, known for its broad-spectrum activity against various pests.
Uniqueness
Methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate compounds and contributes to its specific applications in agriculture and pharmaceuticals.
Propiedades
IUPAC Name |
methyl N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWUOEFPADFRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)
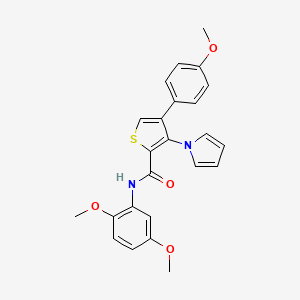

![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2494103.png)
![4-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]butanoic acid](/img/structure/B2494105.png)
![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)
![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)
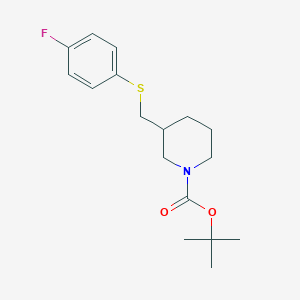
![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)
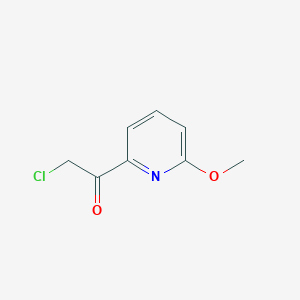
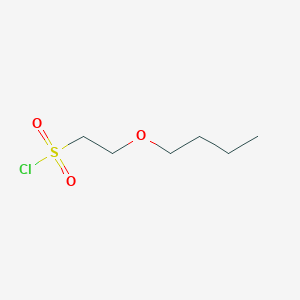
![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)
